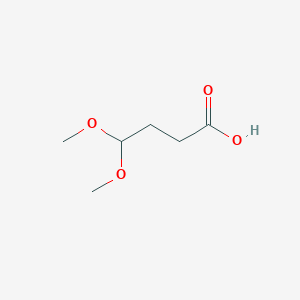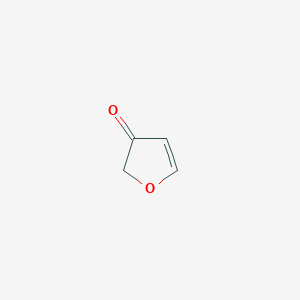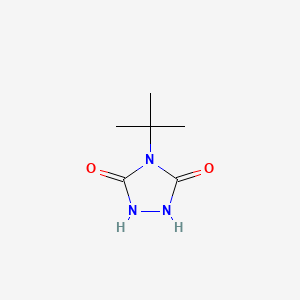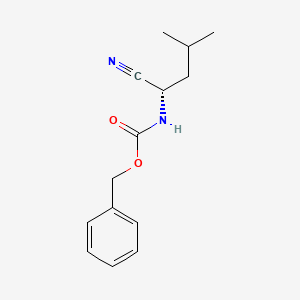
4,4-dimethoxybutanoic Acid
Übersicht
Beschreibung
Synthesis Analysis
4,4-dimethoxybutanoic acid and its derivatives find extensive applications in organic synthesis. For instance, the conversion of ®-3-hydroxybutanoic acid to various derivatives demonstrates the versatility of this compound in synthetic chemistry. In asymmetric synthesis, tartrate-derived dimethoxybutanoic acid derivatives serve as valuable reagents.Molecular Structure Analysis
The molecular formula of 4,4-dimethoxybutanoic acid is C6H12O4 . It has a molecular weight of 148.16 .Physical And Chemical Properties Analysis
4,4-dimethoxybutanoic acid has a predicted boiling point of 244.4±30.0 °C and a predicted density of 1.095±0.06 g/cm3 . Its pKa value is predicted to be 4.42±0.10 .Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Organic Chemistry
4,4-dimethoxybutanoic acid and its derivatives find extensive applications in organic synthesis. The study by Richard Breitschuh and D. Seebach (1990) highlights the conversion of (R)-3-hydroxybutanoic acid to various derivatives, demonstrating the versatility of this compound in synthetic chemistry (Breitschuh & Seebach, 1990). Similarly, the work by Toshimasa Tanaka et al. (1988) illustrates the use of related compounds in Lewis acid-catalyzed reactions, showcasing their reactivity and utility in forming complex molecules (Tanaka et al., 1988).
Asymmetric Synthesis
In asymmetric synthesis, tartrate-derived dimethoxybutanoic acid derivatives serve as valuable reagents. The research by C. A. Berg, Nils C. Eichenauer, and J. Pietruszka (2012) emphasizes its use in protecting boronic acids, crucial for producing enantiomerically pure organoboron reagents (Berg, Eichenauer, & Pietruszka, 2012).
Material Science and Industrial Applications
Cheng Zhong-yun (2005) discusses the synthesis and development of 4,4-Dimethoxy-2-butanone, a related compound, highlighting its potential in simplifying industrial processes and reducing production costs (Cheng, 2005). This reflects the broader industrial significance of dimethoxybutanoic acid derivatives.
Application in Radiopaque Compounds
The study by G. Gopan et al. (2021) explores the synthesis of a radiopaque compound using a derivative of dimethoxybutanoic acid, demonstrating its potential in medical imaging applications (Gopan et al., 2021).
Eigenschaften
IUPAC Name |
4,4-dimethoxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6(10-2)4-3-5(7)8/h6H,3-4H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQXJBONHXBUKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzene, 2-fluoro-1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]-](/img/structure/B3189803.png)





